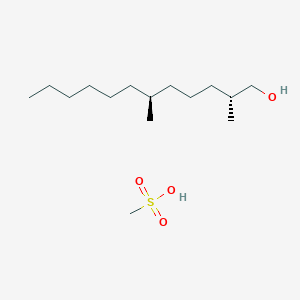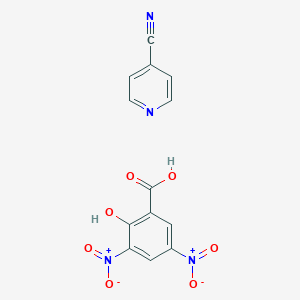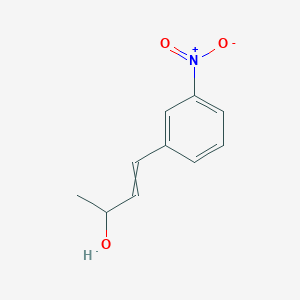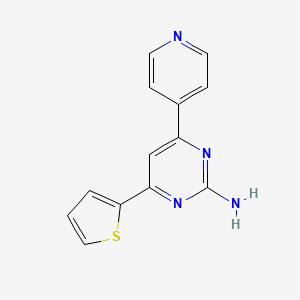![molecular formula C28H15F3N2 B12608334 2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline CAS No. 647375-50-6](/img/structure/B12608334.png)
2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline is a complex organic compound with the molecular formula C26H14F4N2 It is known for its unique structure, which includes multiple fluorophenyl groups and a quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as benzil.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through a series of substitution reactions, often using fluorobenzene derivatives.
Ethynylation: The ethynyl group is added via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent control of reaction conditions.
化学反应分析
Types of Reactions
2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.
科学研究应用
2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline involves its interaction with specific molecular targets. The fluorophenyl groups and quinoxaline core can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2,3-Bis(4-fluorophenyl)quinoxaline: Similar structure but lacks the ethynyl group.
6-(4-Fluorophenyl)ethynyl-2,3-diphenylquinoxaline: Similar but with different substitution patterns.
Uniqueness
2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline is unique due to its combination of fluorophenyl and ethynyl groups, which confer specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
647375-50-6 |
|---|---|
分子式 |
C28H15F3N2 |
分子量 |
436.4 g/mol |
IUPAC 名称 |
2,3-bis(4-fluorophenyl)-6-[2-(4-fluorophenyl)ethynyl]quinoxaline |
InChI |
InChI=1S/C28H15F3N2/c29-22-10-3-18(4-11-22)1-2-19-5-16-25-26(17-19)33-28(21-8-14-24(31)15-9-21)27(32-25)20-6-12-23(30)13-7-20/h3-17H |
InChI 键 |
ARHDEHPOHQVLQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
![3-[2-(Methanesulfonyl)ethenyl]quinoline](/img/structure/B12608261.png)

![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)
![[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone](/img/structure/B12608280.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B12608293.png)




![2,2',3,3',4,4',5,5'-Octahydro[5,5'-bi-1-benzoxepine]-8,8'-diol](/img/structure/B12608327.png)

